molecular formula C16H28N4O2 B5373057 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone

Cat. No.: B5373057
M. Wt: 308.42 g/mol
InChI Key: RXPQOQFQSQQMCY-HIFRSBDPSA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyrazole ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone involves multiple steps, including the formation of the piperidine and pyrazole rings, followed by the introduction of functional groups. Common synthetic routes include:

    Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Formation of Pyrazole Ring: The pyrazole ring is typically formed through condensation reactions involving hydrazines and 1,3-diketones.

    Introduction of Functional Groups: Functional groups such as amino and methoxy groups are introduced through substitution reactions.

Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups, such as halogens or alkyl groups, into the compound.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: It is used in the development of new materials, such as polymers or coatings, with specific chemical properties.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific chemical properties

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-ethyl-5-(2-methylpropyl)pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-5-20-14(9-12(18-20)8-11(2)3)16(21)19-7-6-13(17)15(10-19)22-4/h9,11,13,15H,5-8,10,17H2,1-4H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPQOQFQSQQMCY-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CCC(C(C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)N2CC[C@H]([C@H](C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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